

An In-depth Technical Guide to the Mechanism of Bromination of Cycloheptene

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Compound of Interest

Compound Name: 1,2-Dibromocycloheptane

Cat. No.: B1614812

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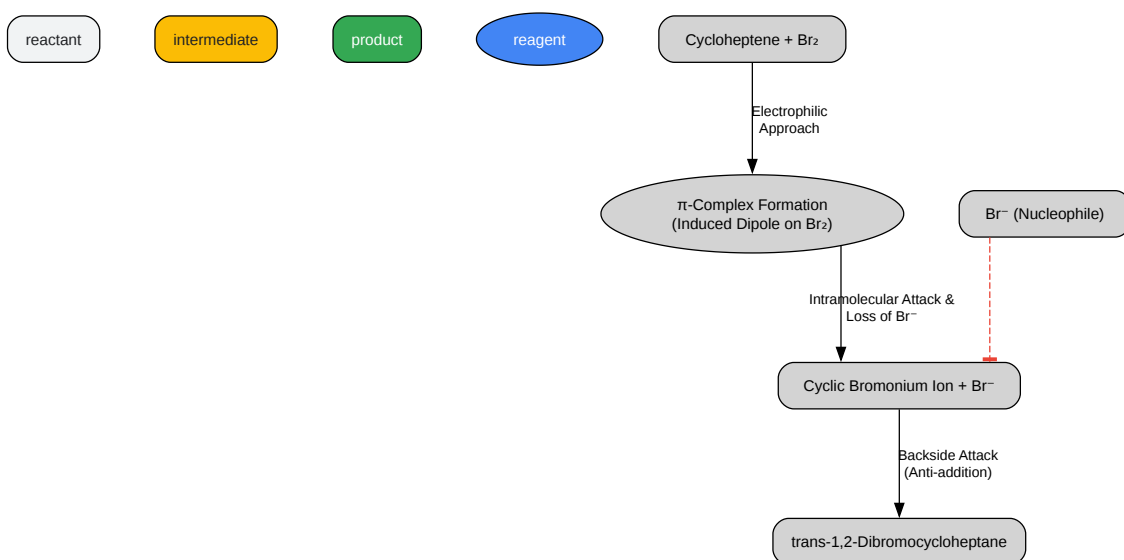
This whitepaper provides a comprehensive examination of the electrophilic addition of bromine to cycloheptene, a fundamental reaction in organic chemistry. The guide details the core reaction mechanism, stereochemical outcomes, kinetic data, and competing reaction pathways. Detailed experimental protocols and workflow visualizations are provided to support practical application in a research and development setting.

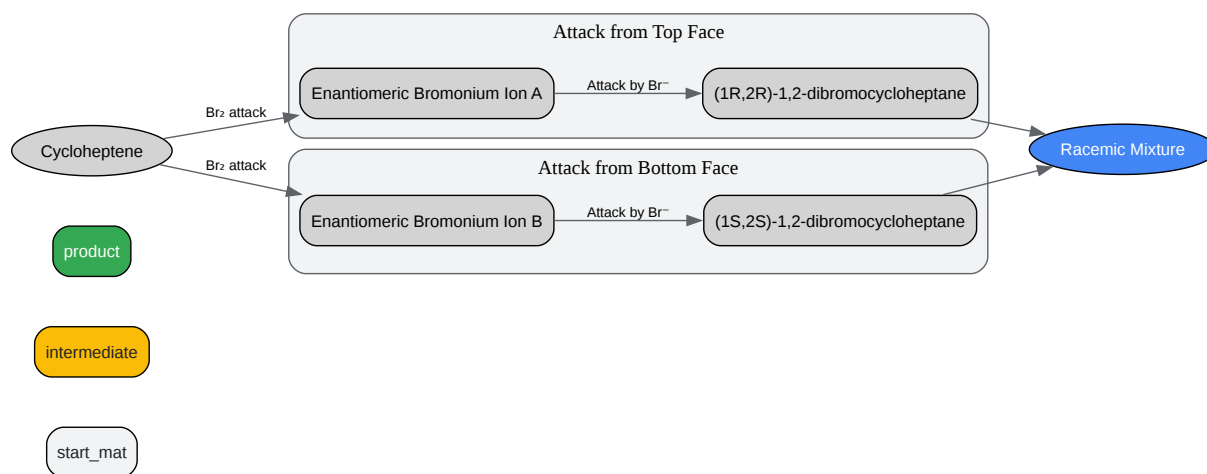
Core Mechanism: Electrophilic Addition

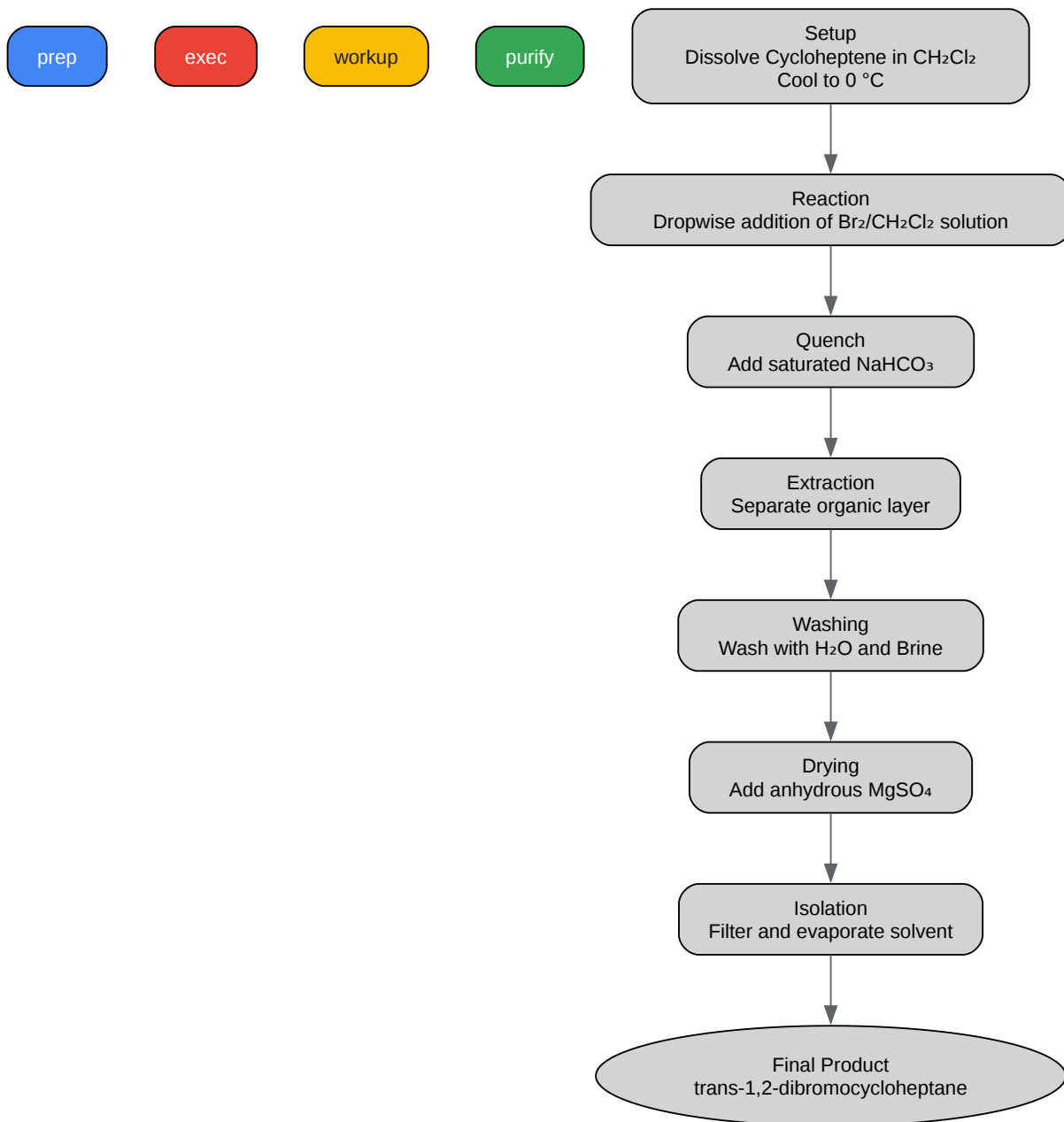
The reaction of cycloheptene with molecular bromine (Br_2) is a classic example of electrophilic addition, where the electron-rich pi (π) bond of the alkene acts as a nucleophile. The reaction proceeds through a well-established mechanism involving a cyclic intermediate, which dictates the stereochemical outcome of the product.

The process begins with the polarization of the bromine molecule as it approaches the π -electron cloud of the cycloheptene double bond.^{[1][2][3]} This induced dipole makes one bromine atom electrophilic. The π electrons from the alkene attack the electrophilic bromine atom, while simultaneously, a lone pair from that same bromine atom attacks one of the double-bonded carbons.^{[1][4]} This concerted process leads to the formation of a three-membered ring intermediate known as a cyclic bromonium ion, with the positive charge located on the bromine atom, and a bromide ion (Br^-).^{[2][3][5]}

The reaction concludes when the bromide ion, acting as a nucleophile, attacks one of the carbons of the bromonium ion.^{[1][5]} This attack occurs from the side opposite to the bulky bromonium ion ring, in a process analogous to an S_N2 reaction.^[6] This "backside attack" forces the ring to open and results in the two bromine atoms being added to opposite faces of the original double bond.^{[4][6][7]}







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